2-[(2-Nitrophenyl)amino]-3-cyanothiophene
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Overview
Description
2-[(2-Nitrophenyl)amino]-3-cyanothiophene is a heterocyclic compound with the molecular formula C11H7N3O2S and a molecular weight of 245.26 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a nitrophenylamino group and a cyano group. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene typically involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide, which can be further processed to obtain the desired compound.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-[(2-Nitrophenyl)amino]-3-cyanothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly at the cyano and nitrophenylamino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-Nitrophenyl)amino]-3-cyanothiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in biochemical studies, particularly in the investigation of enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Both compounds share a thiophene ring and a nitrophenylamino group, but differ in their substituents and specific properties
Conclusion
2-[(2-Nitrophenyl)amino]-3-cyanothiophene is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with multiple molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(2-nitroanilino)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-7-8-5-6-17-11(8)13-9-3-1-2-4-10(9)14(15)16/h1-6,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMKHNXWAGHQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CS2)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327891 |
Source
|
Record name | NSC700024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186792-85-8 |
Source
|
Record name | NSC700024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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